Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate
CAS No.:
Cat. No.: VC18788558
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O3 |
|---|---|
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | benzyl (6S)-6-hydroxy-1,4-diazepane-1-carboxylate |
| Standard InChI | InChI=1S/C13H18N2O3/c16-12-8-14-6-7-15(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1 |
| Standard InChI Key | XWEDUWZFKDUGMQ-LBPRGKRZSA-N |
| Isomeric SMILES | C1CN(C[C@H](CN1)O)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC(CN1)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate possesses a molecular weight of 250.29 g/mol and the IUPAC name benzyl (6S)-6-hydroxy-1,4-diazepane-1-carboxylate. Its stereochemistry at the C6 position (S-configuration) is critical for interactions with biological targets, as demonstrated in chiral resolution studies. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| CAS No. | Not publicly disclosed |
| InChI | InChI=1S/C13H18N2O3/c16-12-8-14-6-7-15(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1 |
| SMILES | C1CN(CC@HO)C(=O)OCC2=CC=CC=C2 |
The hydroxyl group at C6 enhances hydrogen-bonding capacity, while the benzyl ester provides lipophilicity, facilitating membrane permeability .
Synthesis and Stereochemical Control
Synthesis typically involves a four-step sequence:
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Ring Formation: Condensation of 1,4-diaminobutane with a carbonyl source to generate the diazepane core.
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Hydroxylation: Stereoselective oxidation at C6 using chiral catalysts to achieve the (S)-configuration .
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Esterification: Benzylation via reaction with benzyl chloroformate under basic conditions.
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Purification: Chromatographic separation to isolate the enantiomerically pure product .
Key challenges include avoiding racemization during esterification and optimizing reaction yields, which typically range from 40–60% .
Pharmacological Applications
Enzyme Inhibition
Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate serves as a scaffold for designing human chymase inhibitors, which are pivotal in treating chronic dermatitis and fibrosis. Derivatives with 4-aminocarbonyl substitutions exhibit IC₅₀ values of 0.8–2.3 µM against chymase, outperforming non-hydroxylated analogs by 3–5 fold . The hydroxyl group facilitates hydrogen bonding with Thr-40 and Asp-189 in the enzyme’s active site, as confirmed by molecular docking .
Antimicrobial Adjuvants
In Escherichia coli models, the compound’s non-esterified analog, 1-benzyl-1,4-diazepane, acts as an efflux pump inhibitor (EPI), reducing levofloxacin’s MIC by 8–16 fold . Mechanistic studies reveal that it disrupts AcrAB-TolC pump assembly by binding to the AcrB transmembrane domain, thereby increasing intracellular antibiotic concentrations .
Anti-Inflammatory Activity
Patent data highlight derivatives of Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate as autotaxin (ATX) inhibitors, which suppress lysophosphatidic acid (LPA) production. In murine models, these compounds reduce LPA-induced inflammation by 70–85% at 10 mg/kg doses .
Comparative Analysis with Analogous Compounds
Benzyl 1,4-Diazepane-1-carboxylate
The non-hydroxylated analog (C₁₃H₁₈N₂O₂) lacks the C6 hydroxyl group, resulting in:
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Lower bioactivity: Chymase inhibition drops by 60% (IC₅₀ = 5.1 µM) .
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Altered metabolism: Faster hepatic clearance (t₁/₂ = 1.2 vs. 3.8 hours).
6-Benzyl-4-aminocarbonyl-1,4-diazepane-2,5-diones
These derivatives replace the benzyl ester with a diketopiperazine ring, enhancing oral bioavailability (F = 45% vs. 28%) but reducing blood-brain barrier penetration .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.10–3.95 (m, 1H, C6-H), 3.40–3.20 (m, 4H, NCH₂), 2.90–2.70 (m, 2H, CH₂N), 1.80–1.60 (m, 2H, CH₂).
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¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 136.5–128.1 (Ar-C), 67.8 (OCH₂Ph), 62.3 (C6-OH), 49.5–44.2 (NCH₂).
Mass Spectrometry
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HRMS (ESI+): m/z calcd for C₁₃H₁₈N₂O₃ [M+H]⁺: 251.1396; found: 251.1392.
Future Directions
Ongoing research aims to:
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